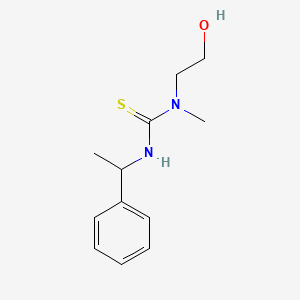
N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes
Métodos De Preparación
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea typically involves the reaction of aniline derivatives with carbon disulfide (CS2) under specific conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production .
Análisis De Reacciones Químicas
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .
Aplicaciones Científicas De Investigación
In chemistry, it is used as an intermediate in organic synthesis and as a reagent in various chemical reactions . In biology and medicine, thiourea derivatives have shown potential as enzyme inhibitors, antibacterial agents, and antioxidants . Additionally, this compound has been explored for its potential use in industrial applications, such as in the production of dyes, plastics, and textiles .
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. Thiourea derivatives are known to inhibit enzymes like acetylcholinesterase and glucose-6-phosphatase, which play crucial roles in various biological processes . The compound’s effects are mediated through its ability to bind to the active sites of these enzymes, thereby inhibiting their activity and modulating the associated pathways .
Comparación Con Compuestos Similares
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea can be compared with other thiourea derivatives, such as N,N’-Bis[2-hydroxynaphthylidene]amino]oxamides and N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide . These compounds share similar structural features and chemical properties but differ in their specific applications and biological activities.
Propiedades
Número CAS |
74787-83-0 |
|---|---|
Fórmula molecular |
C12H18N2OS |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-1-methyl-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-10(11-6-4-3-5-7-11)13-12(16)14(2)8-9-15/h3-7,10,15H,8-9H2,1-2H3,(H,13,16) |
Clave InChI |
QCXXRTNYIAOVGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=S)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



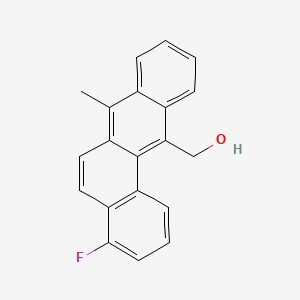
![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

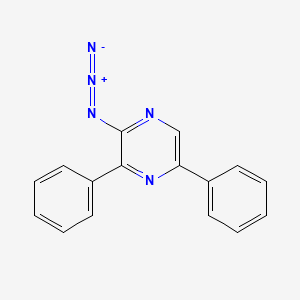
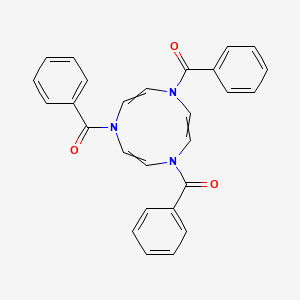
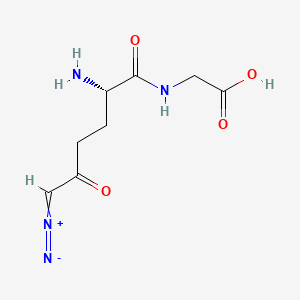
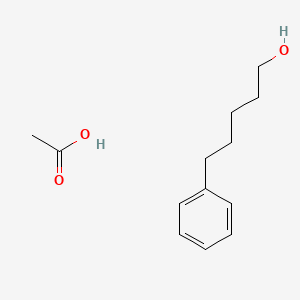

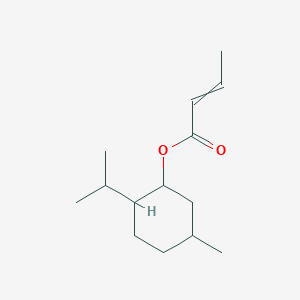
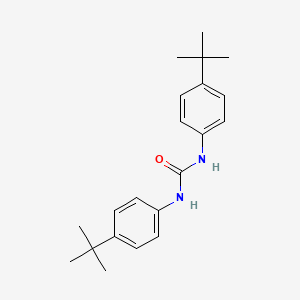
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)

